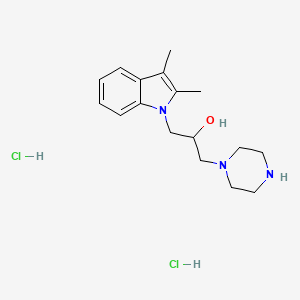

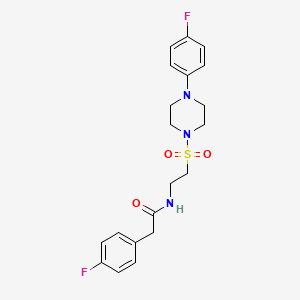

![molecular formula C15H13N3OS B2819229 2-[(4-Methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896330-98-6](/img/structure/B2819229.png)

2-[(4-Methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-[(4-Methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one” is a derivative of pyrimido[1,2-a][1,3,5]triazin-6-one . It is a part of a class of compounds that have shown therapeutic interest and have been used in the development of new therapies .

Synthesis Analysis

The synthesis of this compound involves the introduction of substituents into positions 2, 4, and 7 of the ring . The diversity in the derivatization of the pyrimido[1,2-a][1,3,5]triazin-6-one scaffold was achieved by the introduction of substituents into these positions .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyridopyrimidine moiety, which is a combination of pyrimidine and pyridine rings . This structure is present in relevant drugs and has been studied extensively in the development of new therapies .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the regioselective introduction of various substituents via the triazine ring closure with corresponding aldehydes . The possible substitution of SMe and OBu groups in pyridopyrimidinones was explored using BnNH2 .Physical And Chemical Properties Analysis

The compound is a colorless solid with a melting point of 354–357°C (decomp.) (DMSO) (mp 352–356°C 27), and a Rf value of 0.14 (CHCl3–MeOH, 25:1) .Aplicaciones Científicas De Investigación

Molecular Structure and Aromatic Delocalization

Research on similar compounds has provided insights into the molecular dimensions and aromatic delocalization within the pyrazole rings of 2-ethylsulfanyl-7-(4-methylphenyl)-4-phenylpyrazolo[1,5-a][1,3,5]triazines. These findings underscore the significance of the structural features that influence the chemical and physical properties of these molecules. The studies highlight the variability in the conformations adopted by the ethylsulfanyl substituents and the absence of hydrogen bonds in their crystal structures, though pi-stacking interactions link pairs of molecules in certain derivatives (Insuasty et al., 2008).

Synthetic Accessibility via Cyclocondensation

The synthetic accessibility of pyridyl-substituted 1,3,5-triazines has been demonstrated through a one-step cyclocondensation process. This method utilizes 4H-pyrido[1,3]oxazin-4-ones with amidines, showcasing a broad applicability and efficiency in synthesizing a variety of triazine compounds. This approach is notable for its potential in various fields of application, highlighting the versatility and utility of triazine derivatives in organic synthesis (Le Falher et al., 2014).

Novel Synthesis Techniques

A novel approach for synthesizing 2-dialkylamino-4H-pyrido[1,2-a][1,3,5]triazin-4-ones has been described, involving a one-pot synthesis that highlights the potential for creating a library of pyridotriazines. These compounds are of interest as building blocks in medicinal chemistry, demonstrating the compound's relevance in drug discovery and development processes (Dagdag, 2022).

Fluorescent Organic Compounds

The synthesis of pyrido[1,2-b][1,2,4]triazines has been reported to yield compounds with considerable red light emission in the 650 nm range. This finding suggests applications in the development of new fluorescent materials for use in various scientific and technological fields (Darehkordi et al., 2018).

Biological Applications and BSA-Binding Studies

Research on sulfonated zinc-triazine complexes with a pyridyl triazine core has explored their water solubility and potential for biological applications. Binding studies with bovine serum albumin (BSA) have been conducted, indicating the potential for these complexes to facilitate serum distribution via albumins, suggesting applications in biochemistry and pharmacology (Abeydeera et al., 2018).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-[(4-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3OS/c1-11-5-7-12(8-6-11)10-20-14-16-13-4-2-3-9-18(13)15(19)17-14/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWFOYVQSSBVZFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NC(=O)N3C=CC=CC3=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

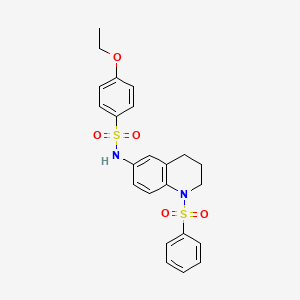

![Ethyl 7-chloro-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylate](/img/structure/B2819152.png)

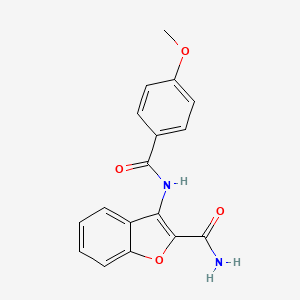

![1-benzyl-N-(3-ethoxypropyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2819161.png)

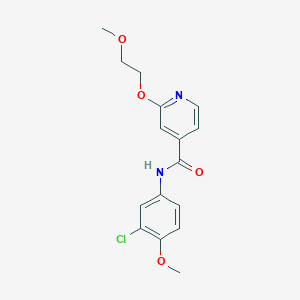

![4-Amino-4-[(4-fluorophenyl)methyl]-1Lambda(6)-thiane-1,1-dione hydrochloride](/img/structure/B2819162.png)

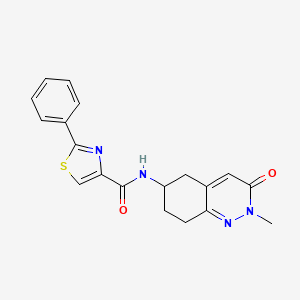

![N-(4-methylphenyl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide](/img/structure/B2819165.png)

![2,3,4,4a,5,10b-Hexahydrochromeno[4,3-b][1,4]oxazine;hydrochloride](/img/structure/B2819166.png)

![6-[3-(3,5-dichlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2819167.png)

![N-(oxolan-2-ylmethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2819168.png)

![4-Methyl-6-(2-methylphenyl)-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)